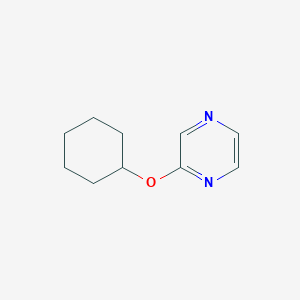

2-(Cyclohexyloxy)pyrazine

Description

Contextualization of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis and Heterocyclic Chemistry

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. This fundamental structure is a key building block in a multitude of natural and synthetic compounds. mdpi.comresearchgate.netmdpi.com Pyrazine derivatives are integral to various fields, finding application as pharmaceuticals, agrochemicals, and materials for electronics. mdpi.comtandfonline.com Their biological significance is notable, with the pyrazine ring system being a core scaffold in compounds exhibiting anticancer, anti-inflammatory, antibacterial, and diuretic properties. researchgate.netmdpi.com

In organic synthesis, pyrazines are valuable intermediates. researchgate.net The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, influences its reactivity, making it a versatile platform for a range of chemical transformations. researchgate.net Synthetic chemists utilize various methods to construct and functionalize the pyrazine core, including condensation reactions, metal-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig), and dehydrogenative coupling. researchgate.netacs.org This accessibility allows for the creation of diverse molecular architectures with tailored properties. Furthermore, the pyrazine nucleus is found in more complex and biologically significant structures such as pteridines and flavins. mdpi.com

Academic Significance of Ether Functionalities in Pyrazine Chemistry

The introduction of an ether functionality, such as a cyclohexyloxy group, onto a pyrazine ring significantly modifies the molecule's electronic and steric properties. Alkoxy groups, including cyclohexyloxy, are generally considered electron-donating groups, which can influence the reactivity of the pyrazine ring in subsequent chemical reactions. nih.gov

Academic research into alkoxy- and aryloxypyrazines demonstrates their importance as intermediates and as functional components in larger molecules. For instance, methoxypyrazines are well-studied compounds, particularly in the context of flavor and fragrance chemistry, where they contribute to the "vegetal" aromas of certain foods and wines. nih.govtdx.cat The synthesis of more complex alkoxy pyrazines, such as 2-chloro-6-(cyclohexyloxy)pyrazine (B3373846), has been documented in the literature as a step towards creating potential kinase inhibitors. americanelements.commolport.com This highlights the role of the ether linkage as a stable connection for building more elaborate molecular scaffolds for medicinal chemistry.

Research Trajectories and Scholarly Imperatives for 2-(Cyclohexyloxy)pyrazine Studies

While direct and extensive research on 2-(Cyclohexyloxy)pyrazine is not widely published, its constituent parts suggest clear directions for future academic investigation. The existing literature on related compounds provides a strong foundation for exploring its potential.

A primary research trajectory would involve the definitive synthesis, purification, and comprehensive characterization of 2-(Cyclohexyloxy)pyrazine. Although the synthesis of similar compounds has been reported, a detailed study of the optimal conditions and full spectroscopic and physical data for this specific molecule would be a valuable contribution.

A significant scholarly imperative lies in exploring its utility as a building block in medicinal chemistry. Based on studies of analogous compounds, 2-(Cyclohexyloxy)pyrazine could serve as a key intermediate. For example, the pyrazine core could be further functionalized through reactions like lithiation followed by electrophilic quench or through transition-metal-catalyzed C-H activation. The cyclohexyloxy group, as an electron-donating substituent, would influence the regioselectivity of such reactions. Investigations could target the synthesis of new libraries of compounds for screening against various biological targets, such as kinases or other enzymes implicated in disease. nih.gov

Another promising avenue is in materials science. The cyclohexyloxy group imparts lipophilicity and steric bulk, which could be exploited in the design of novel polymers or liquid crystals. Research could focus on incorporating this moiety into conjugated systems to study its effect on photophysical properties, thermal stability, and morphology, drawing inspiration from work on other pyrazine-containing materials used in organic electronics. mdpi.commdpi.com

Finally, 2-(Cyclohexyloxy)pyrazine can serve as a model compound for fundamental studies in physical organic chemistry. Detailed computational and experimental work could probe the precise electronic influence of the cyclohexyloxy group on the pyrazine ring's aromaticity and reactivity, providing deeper insights that are broadly applicable to the chemistry of other substituted pyrazines.

Data Tables

Table 1: Synthesis of 2-Chloro-6-(cyclohexyloxy)pyrazine (A Related Compound) This table summarizes a reported synthesis, illustrating a common method for creating pyrazine ethers.

| Step | Reagents & Conditions | Product | Yield | Reference |

| 1 | Cyclohexanol (B46403), Sodium Hydride (NaH), Tetrahydrofuran (THF) | Sodium cyclohexoxide | In situ | americanelements.commolport.com |

| 2 | 2,6-Dichloropyrazine, Microwave irradiation (100W, 50°C, 10 min) | 2-Chloro-6-(cyclohexyloxy)pyrazine | Quantitative | americanelements.commolport.com |

Table 2: Examples of Functionally-Substituted Pyrazine Derivatives in Research

| Compound Class | Functional Group | Area of Academic Interest | Reference |

| Alkyl-methoxypyrazines | Methoxy (B1213986), Alkyl | Flavor chemistry, Oenology, Biosynthesis | nih.govtdx.cat |

| Pyrazine-ether linked hybrids | Ether, various pharmacophores | Medicinal chemistry (Anticancer, Antibacterial) | nih.govrsc.org |

| Menthoxy-thiophenyl pyrazines | Methoxy (from Menthol), Thiophene | Materials science, Porphyrin chemistry | mdpi.com |

| Pyrazine-2-carbohydrazides | Hydrazide | Antimicrobial drug discovery | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXGYWEAHMWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Cyclohexyloxy Pyrazine Formation and Reactivity

Detailed Reaction Mechanisms of Pyrazine (B50134) Etherification

The formation of 2-(cyclohexyloxy)pyrazine from a suitable precursor, such as 2-chloropyrazine (B57796), and cyclohexanol (B46403) is a classic example of pyrazine etherification. This transformation is generally accomplished through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles. msu.edunih.gov

General Reaction Scheme:

The mechanism of SNAr reactions can proceed through either a stepwise pathway, involving a discrete Meisenheimer complex, or a concerted pathway. harvard.edunih.gov For many SNAr reactions on nitrogen-containing heterocycles like pyrazine, a concerted mechanism is often predicted, especially with good leaving groups such as chloride. harvard.edunih.gov However, the specific pathway for the reaction with cyclohexoxide would depend on the precise reaction conditions.

Elucidation of Rate-Determining Steps

The rate-determining step in SNAr reactions is a topic of considerable interest. In a traditional two-step mechanism, either the initial nucleophilic attack to form the Meisenheimer intermediate or the subsequent elimination of the leaving group can be rate-limiting.

For many nucleophilic aromatic substitutions, the formation of the negatively charged intermediate is the slow, or rate-determining, step. msu.edu This is because it involves the disruption of the aromatic system. The subsequent loss of the leaving group to restore aromaticity is typically a fast process.

In the context of the synthesis of 2-(cyclohexyloxy)pyrazine from 2-chloropyrazine, the rate-determining step is likely the initial attack of the cyclohexoxide ion on the carbon atom bearing the chlorine. This is consistent with general observations for SNAr reactions where the aromatic ring is activated by electron-withdrawing groups, such as the nitrogen atoms in the pyrazine ring. masterorganicchemistry.com Studies on similar systems, such as the reaction of carboxylic acids with EDCI, have also identified the initial reaction to form an O-acylisourea as the rate-determining step. acs.org

Identification of Key Intermediates

The key intermediate in a stepwise SNAr mechanism is the Meisenheimer complex . This is a resonance-stabilized, non-aromatic anionic σ-adduct formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.compearson.com

In the formation of 2-(cyclohexyloxy)pyrazine, the cyclohexoxide ion would attack the C-2 position of the 2-chloropyrazine ring. The resulting Meisenheimer complex would have the negative charge delocalized over the pyrazine ring, including the nitrogen atoms, which provides significant stabilization.

Structure of the Postulated Meisenheimer Intermediate:

The existence and stability of such intermediates are crucial in determining the reaction pathway. While in some SNAr reactions these intermediates are stable enough to be observed or trapped, in many cases, particularly with good leaving groups, they may be transient or the reaction may proceed through a concerted mechanism where a distinct intermediate is not formed. harvard.edunih.gov Computational studies on the substitution of perfluoropyrimidine suggest that with poor leaving groups like fluoride, the reaction is more likely to be concerted. mdpi.com Given that chloride is a better leaving group than fluoride, the potential for a concerted mechanism in the formation of 2-(cyclohexyloxy)pyrazine exists.

Kinetics and Thermodynamics of 2-(Cyclohexyloxy)pyrazine Synthesis

The kinetics of the synthesis of 2-(cyclohexyloxy)pyrazine are expected to follow a second-order rate law, being first-order in both the 2-chloropyrazine and the cyclohexoxide ion concentration. This is characteristic of many SNAr reactions. nih.gov

Rate Law: Rate = k[2-Chloropyrazine][Cyclohexoxide]

The reaction rate is influenced by several factors:

Nature of the leaving group: The rate generally increases with a better leaving group (I > Br > Cl > F).

Solvent: Polar aprotic solvents are typically used to solvate the cation of the base and leave the nucleophile more reactive.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Thermodynamically, the reaction is generally favorable, driven by the formation of a stable ether product and the restoration of the aromatic pyrazine ring. The exact thermodynamic parameters (ΔH, ΔS, and ΔG) would need to be determined experimentally or through computational methods for this specific reaction. Studies on the interaction of pyrazine compounds with human serum albumin (HSA) have shown that the binding reactions can be spontaneous (ΔG < 0) and driven by hydrophobic forces (ΔH > 0, ΔS > 0), though this is a different type of interaction. frontiersin.org

Theoretical Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the formation of 2-(cyclohexyloxy)pyrazine. Theoretical studies can map out the entire reaction pathway, identify transition states and intermediates, and provide insights into the electronic factors that govern reactivity.

Potential Energy Surface Analysis

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their positions. By mapping the PES for the reaction between 2-chloropyrazine and cyclohexoxide, chemists can visualize the entire reaction pathway, from reactants to products, including any transition states and intermediates. researchgate.net

For the SNAr reaction leading to 2-(cyclohexyloxy)pyrazine, the PES would show the energy changes as the cyclohexoxide ion approaches the pyrazine ring, forms a bond with the C-2 carbon, and the chloride ion departs. The lowest energy path on this surface represents the most likely reaction mechanism.

Computational analyses of similar SNAr reactions have been used to distinguish between stepwise and concerted mechanisms. harvard.educhemrxiv.org A stepwise mechanism would be characterized by a distinct energy minimum on the PES corresponding to the Meisenheimer complex, flanked by two transition states. In contrast, a concerted mechanism would show only a single transition state connecting the reactants and products, without any intermediate. The shape of the PES is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. researchgate.netwikipedia.org

Frontier Molecular Orbital Interactions in Reaction Steps

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. numberanalytics.comsmolecule.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

In the synthesis of 2-(cyclohexyloxy)pyrazine, the reaction is initiated by the interaction between the HOMO of the cyclohexoxide anion and the LUMO of the 2-chloropyrazine. The energy and shape of these orbitals determine the reactivity and regioselectivity of the reaction.

HOMO of Cyclohexoxide: This orbital is primarily located on the oxygen atom, making it a strong nucleophile.

LUMO of 2-Chloropyrazine: The LUMO of 2-chloropyrazine is expected to have a large coefficient on the C-2 carbon atom, making this site the most susceptible to nucleophilic attack. The electron-withdrawing nitrogen atoms lower the energy of the LUMO, making the pyrazine ring more electrophilic than a simple benzene (B151609) ring.

Computational studies on the reaction of perfluoropyrimidines with phenoxide have shown that the orientation of the nucleophile during the attack is influenced by π-orbital interactions between the aromatic rings. mdpi.com A similar analysis for the reaction of cyclohexoxide with 2-chloropyrazine could reveal important details about the geometry of the transition state. The analysis of frontier molecular orbitals can also help to explain why the substitution occurs at the C-2 position and not at other positions on the pyrazine ring.

Chemical Transformations and Derivatization of 2 Cyclohexyloxy Pyrazine

Functionalization of the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. thieme-connect.de This inherent electronic nature governs its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic reactions. thieme-connect.dedur.ac.uk However, the presence of the electron-donating cyclohexyloxy group significantly modulates this reactivity, allowing for targeted functionalization.

While pyrazine itself is highly resistant to electrophilic aromatic substitution, the introduction of a strongly electron-donating group, such as an alkoxy group, can activate the ring sufficiently for such reactions to occur. thieme-connect.delkouniv.ac.in The cyclohexyloxy group, through its oxygen atom's lone pairs, donates electron density into the ring via resonance, which helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack. ulethbridge.cavanderbilt.edu

Alkoxy groups are known ortho-para directors. vanderbilt.edulibretexts.org In the case of 2-(cyclohexyloxy)pyrazine, the cyclohexyloxy group would be expected to direct incoming electrophiles to the positions ortho (3- and 5-) and para (6-) to itself. The two pyrazine nitrogens strongly deactivate the ring, but the activating effect of the alkoxy group can overcome this barrier under appropriate conditions.

A well-documented example that serves as a strong analogue is the nitration of 2,6-dimethoxypyrazine. This reaction proceeds with the introduction of nitro groups at the 3- and 5-positions, which are ortho to one methoxy (B1213986) group and para to the other, to yield 2,6-dimethoxy-3,5-dinitropyrazine. google.comgoogle.comosti.gov Based on this precedent, the nitration of 2-(cyclohexyloxy)pyrazine would be predicted to occur preferentially at the 3-, 5-, and 6-positions. A summary of expected regioselectivity is presented in Table 1.

| Reaction | Electrophile | Expected Major Products | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-, 5-Nitro-, and 6-Nitro-2-(cyclohexyloxy)pyrazine | The -OR group is an ortho, para-director, activating these positions for substitution. vanderbilt.edulibretexts.org |

| Halogenation | Br⁺, Cl⁺ | 3-Halo-, 5-Halo-, and 6-Halo-2-(cyclohexyloxy)pyrazine | Electron-donating groups like amines and alkoxy groups direct halogenation to ortho/para positions. thieme-connect.de |

| Sulfonation | SO₃ | 2-(Cyclohexyloxy)pyrazine-3-sulfonic acid, etc. | The directing effect of the alkoxy group would guide sulfonation. |

The electron-deficient character of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is central to the synthesis and derivatization of 2-(cyclohexyloxy)pyrazine. wikipedia.org This type of reaction is facilitated by the ability of the pyrazine nitrogens to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

The parent compound, 2-(cyclohexyloxy)pyrazine, is commonly synthesized by the nucleophilic displacement of a leaving group, typically a halogen, from the pyrazine ring. For instance, the reaction of 2-chloropyrazine (B57796) with sodium cyclohexoxide provides a direct route to the target molecule. doi.org

Once formed, derivatives of 2-(cyclohexyloxy)pyrazine bearing other leaving groups can undergo further nucleophilic substitution. The regiochemical outcome of such reactions is influenced by the electronic properties of the existing substituents. dur.ac.uk For example, in a 2-(cyclohexyloxy)-5-halopyrazine, the cyclohexyloxy group (an electron-donating group) and the pyrazine nitrogens would influence the ease and position of the nucleophilic attack.

Pyrazine rings can also participate in ring transformations, particularly through mechanisms like the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway, which has been observed in reactions of halogenated diazines with strong nucleophiles like potassium amide. wur.nl More complex transformations involve the annulation of new rings onto the pyrazine core to create fused heterocyclic systems, such as dipyrrolo[1,2-a:1′,2′-d]pyrazines. acs.org

The nitrogen atoms in the 2-(cyclohexyloxy)pyrazine core are susceptible to both oxidation and reduction, offering pathways to further functionalization.

Oxidation: The tertiary nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. thieme-connect.deresearchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comrsc.orgresearchgate.net For 2-(cyclohexyloxy)pyrazine, oxidation is expected to occur selectively at the N4 position. This regioselectivity is governed by electronic and steric factors; the N4 nitrogen is para to the electron-donating cyclohexyloxy group, making it more electron-rich and nucleophilic than the N1 nitrogen, which is adjacent to the bulky substituent. The resulting 2-(cyclohexyloxy)pyrazine-4-oxide is a valuable intermediate, as the N-oxide functionality can facilitate further substitutions on the pyrazine ring. thieme-connect.dewur.nl

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under hydrogen pressure, can reduce the aromatic ring to yield tetrahydropyrazine (B3061110) (piperazine) derivatives. google.com The conditions of the reduction (pressure, temperature, catalyst, solvent) determine the extent of hydrogenation. For example, a process for preparing 3-alkoxy-5-alkylpyrazin-2-amines involves the reduction of a pyrazine N-oxide intermediate using catalytic hydrogenation. google.com Electrochemical methods have also been employed for the reduction of pyrazine systems. doi.org

Modifications of the Cyclohexyloxy Substituent

The cyclohexyloxy group is not merely a passive substituent; it offers its own set of opportunities for chemical modification, including stereochemical control and cleavage of the ether bond for subsequent re-functionalization.

The three-dimensional structure of the cyclohexyl ring can have a profound impact on the biological activity of a molecule. google.com Therefore, controlling its stereochemistry is a key aspect of designing derivatives of 2-(cyclohexyloxy)pyrazine.

The most direct method for achieving stereochemical control is to utilize an enantiomerically pure cyclohexanol (B46403) derivative during the initial synthesis. For instance, starting with a specific stereoisomer of a substituted cyclohexanol, such as one derived from the chiral pool (e.g., menthol), will yield a single enantiomer or diastereomer of the final 2-(cyclohexyloxy)pyrazine product. acs.org The synthesis of chiral ligands, such as pineno-tetra-2-pyridylpyrazine, has been accomplished using enantiomerically pure starting materials like (1R)- and (1S)-α-pinene. nih.gov This approach fixes the stereochemistry of the cyclohexyloxy moiety from the outset.

Further reactions on the cyclohexyl ring, such as halogenation or hydroxylation, could introduce new stereocenters. The stereochemical outcome of such reactions would be governed by the established principles of diastereoselective reactions, where the existing chiral centers on the ring direct the approach of the incoming reagent. youtube.comlibretexts.orgmasterorganicchemistry.com

The ether linkage in 2-(cyclohexyloxy)pyrazine, while generally stable, can be cleaved under specific and typically harsh conditions. masterorganicchemistry.com The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org

The reaction proceeds via an acid-catalyzed nucleophilic substitution. The mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (a neutral alcohol). masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, the halide ion (e.g., I⁻ or Br⁻), then attacks one of the carbons of the C-O bond. masterorganicchemistry.com

For 2-(cyclohexyloxy)pyrazine, the cyclohexyl group is secondary. The cleavage is therefore likely to proceed via an SN2 mechanism. libretexts.orglibretexts.org The halide nucleophile will attack the carbon of the cyclohexyl ring, leading to the displacement of the pyrazinone moiety.

The products of this cleavage are 2-hydroxypyrazine (B42338) (which exists in tautomeric equilibrium with its more stable pyrazin-2(1H)-one form) and the corresponding cyclohexyl halide (e.g., cyclohexyl iodide or bromide). libretexts.org These products can then be isolated and used in further synthetic transformations, a process known as re-functionalization. The pyrazinone can be converted to other functional groups, and the cyclohexyl halide is a versatile substrate for numerous substitution and elimination reactions.

Cross-Coupling Chemistry Involving 2-(Cyclohexyloxy)pyrazine Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrazine systems. numberanalytics.comsigmaaldrich.com For a derivative of 2-(cyclohexyloxy)pyrazine to be active in these reactions, it typically requires a leaving group, such as a halide (Cl, Br, I) or a triflate, at another position on the pyrazine ring. The electron-deficient nature of the pyrazine ring makes such halogenated derivatives excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. numberanalytics.comnrochemistry.com Several types of palladium-catalyzed couplings are applicable to functionalized pyrazine derivatives.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net It is a highly effective method for introducing alkynyl moieties onto the pyrazine core. For a hypothetical substrate like 5-bromo-2-(cyclohexyloxy)pyrazine, a Sonogashira coupling would link an alkyne to the C-5 position. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgwikipedia.org The Sonogashira reaction is instrumental in the synthesis of conjugated systems and has been used to create pyrazine-containing materials with specific electronic and optical properties. wikipedia.org For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized via a twofold Sonogashira reaction on a 2,5-dibromopyrazine. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comtaylorandfrancis.com This reaction is noted for its high functional group tolerance and its utility in creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. numberanalytics.comorganic-chemistry.org The functionalization of chloropyrazine derivatives through metallation followed by a Negishi cross-coupling reaction is a key strategy for producing highly substituted pyrazines. wikipedia.org The use of a suitable ligand, such as X-Phos, allows for mild reaction conditions, even when using less reactive aryl chlorides as substrates. google.com

Below is a table summarizing representative palladium-catalyzed coupling reactions on pyrazine derivatives, which are analogous to the expected reactivity of halogenated 2-(cyclohexyloxy)pyrazine.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3,6-dimethylpyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, THF | 2,5-Bis(phenylethynyl)-3,6-dimethylpyrazine | ~23-41% | wikipedia.org |

| 2-Chloropyrazine derivative | Aryl iodide | Pd₂(dba)₃ / X-Phos | Base, Solvent | 2-Aryl-pyrazine derivative | High | google.com |

| 6-Bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine | 5-Chloro-2-fluoropyridin-4-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃, DME, 100°C | 3-Chloro-6-(5-chloro-2-fluoropyridin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine | - | rsc.org |

Note: The table presents data for pyrazine derivatives structurally related to potential derivatives of 2-(cyclohexyloxy)pyrazine, illustrating the general applicability of these reactions.

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel and cobalt have emerged as powerful alternatives, often offering different reactivity profiles and being more cost-effective. nih.gov

Cobalt-Catalyzed Coupling: Cobalt-catalyzed cross-coupling reactions have gained prominence for their ability to couple aryl and alkyl groups under mild conditions. nih.govprinceton.edu These reactions can tolerate a wide range of functional groups. nih.gov For instance, cobalt halides can catalyze the cross-coupling of arylzinc reagents, formed in situ from aryl halides, with 2-chloropyrazines. researchgate.net This method provides a practical alternative to palladium-catalyzed routes for the synthesis of 2-aryldiazines. researchgate.net The use of specific ligands, such as 2,2'-bipyridine (B1663995) or phenoxy-imines (FI), can significantly enhance the efficiency and scope of these cobalt-catalyzed transformations. princeton.edunih.gov

Table 2: Example of Cobalt-Catalyzed Cross-Coupling with a Pyrazine Derivative

| Pyrazine Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Arylzinc halide (in situ) | CoBr₂ | Zn dust, mild conditions | 2-Arylpyrazine | Satisfactory to high | researchgate.net |

Note: This table illustrates the utility of cobalt catalysis in functionalizing the pyrazine ring.

Synthesis of Complex Pyrazine Architectures

The cross-coupling methodologies described above are not merely for simple functionalization but are cornerstone strategies in the total synthesis of complex natural products and novel functional materials. By strategically applying these reactions to pyrazine scaffolds, chemists can construct intricate molecular frameworks.

For example, the synthesis of coelenterazine, a bioluminescent molecule found in jellyfish, and its analogs has been achieved using a synthetic route where a key step involves the functionalization of a chloropyrazine derivative via metallation and subsequent cross-coupling. wikipedia.org These synthetic routes allow for the introduction of various substituents, enabling the study of structure-activity relationships in these bioluminescent systems.

In the field of materials science, cross-coupling reactions are employed to build conjugated molecules with a pyrazine or bipyrazine core. wikipedia.org Sonogashira and Stille couplings on halogenated pyrazines are used to connect electron-donating or electron-accepting groups through π-conjugated bridges. wikipedia.org This approach allows for the fine-tuning of the electronic properties of the resulting materials, which have potential applications in organic light-emitting diodes (OLEDs). wikipedia.org

The incorporation of a 2-(cyclohexyloxy) group into such complex architectures, likely by using a pre-functionalized and halogenated 2-(cyclohexyloxy)pyrazine in the key coupling steps, could be a viable strategy to influence the steric and electronic properties of the final molecule. This could impact biological activity in medicinal chemistry contexts or modify the photophysical properties in materials science applications. The synthesis of pyridine (B92270) and pyrazine derivatives as protein kinase modulators, for instance, often involves Suzuki coupling of a halogenated pyrazine with a boronic acid derivative to build the complex target molecule. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyloxy Pyrazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Cyclohexyloxy)pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and the spatial arrangement of atoms.

The structural assignment of 2-(Cyclohexyloxy)pyrazine is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, further clarified by 2D correlation experiments.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The predicted chemical shifts for the protons and carbons in 2-(Cyclohexyloxy)pyrazine are presented in the table below. The numbering convention used for the assignments is shown in the accompanying figure.

Figure 1: Structure and Numbering of 2-(Cyclohexyloxy)pyrazine

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Cyclohexyloxy)pyrazine

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | 8.05 (d) | 142.5 |

| 5 | 8.10 (t) | 135.0 |

| 6 | 7.95 (d) | 138.0 |

| 1' | 5.20 (m) | 76.0 |

| 2', 6' (axial) | 1.30 (m) | 31.5 |

| 2', 6' (equatorial) | 2.10 (m) | 31.5 |

| 3', 5' (axial) | 1.45 (m) | 23.8 |

| 3', 5' (equatorial) | 1.85 (m) | 23.8 |

| 4' (axial) | 1.60 (m) | 25.5 |

| 4' (equatorial) | 1.75 (m) | 25.5 |

| 2 | - | 158.0 |

2D NMR Spectroscopy

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. acdlabs.commestrelab.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For 2-(Cyclohexyloxy)pyrazine, the following key correlations are expected:

Correlations between the adjacent pyrazine (B50134) protons H-5 and H-6, and H-5 and H-3, although the latter might be a weaker long-range coupling.

Strong correlations within the cyclohexane (B81311) ring, connecting H-1' to the protons on C-2' and C-6'.

A network of correlations linking all the geminal and vicinal protons of the cyclohexane ring (H-2' through H-6'). researchgate.netspectroscopyonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mestrelabcn.com The HSQC spectrum would confirm the assignments made in Table 1, for instance, by showing a cross-peak between the proton at ~5.20 ppm and the carbon at ~76.0 ppm, definitively assigning them to C-1' and H-1' respectively. Similarly, the pyrazine protons would be correlated to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule. worldscientific.comresearchgate.net Key HMBC correlations for 2-(Cyclohexyloxy)pyrazine would include:

A correlation between the H-1' proton of the cyclohexyl group and the C-2 carbon of the pyrazine ring, unequivocally establishing the ether linkage.

Correlations from the pyrazine protons (H-3, H-5, H-6) to the other carbons within the pyrazine ring, confirming their relative positions.

Correlations from the H-1' proton to carbons C-2', C-6', and C-3', C-5' of the cyclohexane ring.

The cyclohexyloxy moiety of 2-(Cyclohexyloxy)pyrazine is not static; the cyclohexane ring undergoes a rapid chair-to-chair interconversion at room temperature. Variable Temperature (VT) NMR is the ideal technique to study these conformational dynamics. chemguide.co.uk

At room temperature, the rapid chair-chair flip of the cyclohexane ring would lead to averaged signals for the axial and equatorial protons. This means that for each methylene (B1212753) group (C-2' to C-6'), the axial and equatorial protons might appear as a single broad multiplet or as two distinct but averaged signals.

By lowering the temperature, the rate of this interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually separate into distinct signals at even lower temperatures (the slow exchange regime). For a cyclohexane ring, the axial protons are typically found at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding.

A hypothetical VT-NMR experiment on 2-(Cyclohexyloxy)pyrazine would likely show the multiplet corresponding to the H-2'/H-6' protons splitting from a broad signal at room temperature into two distinct sets of multiplets at a lower temperature, representing the now non-equivalent axial and equatorial protons. The energy barrier for this chair-flip process could be calculated from the coalescence temperature.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-(Cyclohexyloxy)pyrazine. slideshare.net For C₁₀H₁₄N₂O, the calculated exact mass is 178.1106 g/mol .

Electron ionization mass spectrometry (EI-MS) of 2-(Cyclohexyloxy)pyrazine would be expected to show a series of characteristic fragment ions. The fragmentation is likely initiated by cleavage of the ether bond and subsequent rearrangements and fragmentations of the pyrazine and cyclohexane rings. chemguide.co.uklibretexts.org A plausible fragmentation pathway is outlined below.

Table 2: Plausible Mass Spectrometry Fragmentation of 2-(Cyclohexyloxy)pyrazine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 178 | [C₁₀H₁₄N₂O]⁺• | Molecular ion |

| 96 | [C₄H₄N₂O]⁺• | Loss of cyclohexene (B86901) (C₆H₈) via a McLafferty-type rearrangement |

| 95 | [C₄H₃N₂O]⁺ | Loss of a cyclohexyl radical (•C₆H₁₁) |

| 82 | [C₆H₁₀]⁺• | Cyclohexene radical cation, from cleavage of the C-O bond with charge retention on the alkyl fragment |

| 79 | [C₄H₃N₂]⁺ | Loss of the cyclohexyloxy radical (•OC₆H₁₁) |

| 54 | [C₃H₄N]⁺ | Fragmentation of the pyrazine ring |

The high resolution of HRMS allows for the observation of isotopic peaks. The isotopic pattern of the molecular ion can be used to confirm its elemental composition. For 2-(Cyclohexyloxy)pyrazine (C₁₀H₁₄N₂O), the most significant isotopic peaks will be M+1 and M+2.

M+1 Peak: This peak arises primarily from the presence of the ¹³C isotope (natural abundance ~1.1%) and the ¹⁵N isotope (natural abundance ~0.37%). For a molecule with 10 carbon atoms and 2 nitrogen atoms, the expected relative intensity of the M+1 peak would be approximately (10 * 1.1%) + (2 * 0.37%) ≈ 11.74% of the M peak.

M+2 Peak: This peak is mainly due to the presence of two ¹³C atoms or one ¹⁸O atom (natural abundance ~0.20%). Its intensity will be significantly lower than the M+1 peak.

The observed isotopic pattern in an experimental HRMS spectrum should closely match the theoretically calculated pattern for the proposed elemental formula, providing strong evidence for its correctness.

Vibrational Spectroscopy (FT-IR, Raman)

Table 3: Predicted Vibrational Modes for 2-(Cyclohexyloxy)pyrazine

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected FT-IR Intensity | Expected Raman Intensity |

| 3100-3000 | C-H stretching (pyrazine ring) | Weak | Medium |

| 2950-2850 | C-H stretching (cyclohexane ring) | Strong | Strong |

| ~1580 | C=N stretching (pyrazine ring) | Medium | Medium |

| ~1525 | C=C stretching (pyrazine ring) | Medium | Strong |

| 1470-1430 | CH₂ scissoring (cyclohexane ring) | Medium | Medium |

| ~1250 | C-O-C asymmetric stretching | Strong | Weak |

| ~1150 | Pyrazine ring breathing | Weak | Medium |

| ~1050 | C-O-C symmetric stretching | Medium | Strong |

| Below 1000 | C-H bending (out-of-plane) and skeletal deformations | Medium-Strong | Medium-Weak |

The FT-IR spectrum is expected to be dominated by the strong C-H stretching bands of the cyclohexane group and the strong asymmetric C-O-C stretching of the ether. nih.gov In contrast, the Raman spectrum would likely show strong signals for the symmetric C=C stretching of the pyrazine ring and the symmetric C-O-C stretch, as these vibrations involve a significant change in polarizability. rsc.org The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule.

Characteristic Band Assignments

The vibrational spectrum of 2-(Cyclohexyloxy)pyrazine is a composite of the modes originating from the pyrazine ring and the cyclohexyloxy substituent. The assignments are based on well-documented group frequencies for aromatic heterocycles and saturated ethers. core.ac.ukrasayanjournal.co.in

The pyrazine ring contributes characteristic bands including C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring bending modes. nanoient.orgmahendrapublications.com The cyclohexyloxy group is identified by the aliphatic C-H stretching modes just below 3000 cm⁻¹, CH₂ scissoring and wagging deformations, and the prominent C-O-C ether stretching vibrations. rasayanjournal.co.in

A hypothetical table of characteristic FT-IR and Raman bands for 2-(Cyclohexyloxy)pyrazine is presented below.

Interactive Data Table: Hypothetical Vibrational Band Assignments for 2-(Cyclohexyloxy)pyrazine

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment | Originating Group |

| ~3070 | Medium | Medium | ν(C-H) | Pyrazine Ring |

| ~2935 | Strong | Strong | ν_as(CH₂) | Cyclohexyl Group |

| ~2860 | Strong | Strong | ν_s(CH₂) | Cyclohexyl Group |

| ~1580 | Medium | Strong | ν(C=C), ν(C=N) Ring Stretching | Pyrazine Ring |

| ~1525 | Strong | Medium | ν(C=C), ν(C=N) Ring Stretching | Pyrazine Ring |

| ~1450 | Medium | Medium | δ(CH₂) Scissoring | Cyclohexyl Group |

| ~1250 | Strong | Medium | ν_as(C-O-C) Asymmetric Stretch | Ether Linkage |

| ~1155 | Medium | Strong | Pyrazine Ring Breathing Mode | Pyrazine Ring |

| ~1040 | Strong | Medium | ν_s(C-O-C) Symmetric Stretch | Ether Linkage |

| ~870 | Medium | Weak | γ(C-H) Out-of-plane Bending | Pyrazine Ring |

Note: ν = stretching, δ = in-plane bending/scissoring, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of 2-(Cyclohexyloxy)pyrazine. nih.gov The primary source of conformational isomerism arises from the cyclohexyl ring and the orientation of the ether linkage.

The cyclohexyl ring is expected to predominantly adopt a low-energy chair conformation. However, the bulky pyrazine substituent can exist in either an axial or equatorial position. These two conformers (axial vs. equatorial) would be in equilibrium, with the equatorial conformer generally being more stable to minimize steric hindrance. acs.orgresearchgate.net These two distinct conformations would give rise to unique sets of vibrational bands, particularly in the fingerprint region (400-1500 cm⁻¹). For instance, specific C-H and C-C vibrational modes of the cyclohexyl ring are sensitive to its conformation. researchgate.net Variable-temperature FT-IR or Raman spectroscopy could be employed to study the equilibrium between these conformers, as the relative intensities of their characteristic bands would change with temperature. acs.org

Furthermore, rotation around the C(pyrazine)-O and O-C(cyclohexyl) bonds can lead to additional rotational isomers (rotamers). While the energy barriers for these rotations are likely low, they could contribute to the broadening of certain spectral bands. The complexity of the spectra can thus provide indirect evidence of the molecule's conformational flexibility in solution or the gas phase.

X-ray Crystallography of 2-(Cyclohexyloxy)pyrazine and its Crystalline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. acs.org A hypothetical analysis for 2-(Cyclohexyloxy)pyrazine would reveal its solid-state conformation, bond parameters, and the packing of molecules within the crystal lattice.

Solid-State Molecular Conformation and Torsional Angles

The critical torsional angles for 2-(Cyclohexyloxy)pyrazine would be:

τ₁ (C3-C2-O1-C7): This angle defines the orientation of the cyclohexyloxy group relative to the plane of the pyrazine ring.

τ₂ (C2-O1-C7-C8): This angle describes the rotation around the ether C-O bond, positioning the pyrazine ring with respect to the cyclohexyl ring.

Based on related structures of aryl cyclohexyl ethers, the molecule would likely adopt a staggered conformation to reduce steric clash between the two bulky ring systems. acs.org

Interactive Data Table: Hypothetical Torsional Angles for 2-(Cyclohexyloxy)pyrazine

| Torsional Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Hypothetical Value (°) |

| τ₁ | C3 (Pyrazine) | C2 (Pyrazine) | O1 (Ether) | C7 (Cyclohexyl) | ~175° |

| τ₂ | C2 (Pyrazine) | O1 (Ether) | C7 (Cyclohexyl) | C8 (Cyclohexyl) | ~180° (anti-periplanar) |

| τ₃ | C2 (Pyrazine) | O1 (Ether) | C7 (Cyclohexyl) | C12 (Cyclohexyl) | ~60° (gauche) |

Atom numbering is hypothetical.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. iucr.orgsci-hub.se For 2-(Cyclohexyloxy)pyrazine, which lacks strong hydrogen bond donors, the packing would be governed by weaker interactions.

The most significant interactions would likely be weak C-H···N hydrogen bonds, where hydrogen atoms from the cyclohexyl group or the pyrazine ring interact with the electron-rich nitrogen atoms of a neighboring pyrazine ring. iucr.orgsci-hub.se Additionally, C-H···π interactions, involving C-H bonds and the aromatic π-system of the pyrazine ring, could play a role in stabilizing the crystal structure. researchgate.net

Interactive Data Table: Plausible Intermolecular Interactions in Crystalline 2-(Cyclohexyloxy)pyrazine

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···N | C-H (Cyclohexyl/Pyrazine) | N (Pyrazine) | 2.4 - 2.8 | Formation of molecular chains or sheets |

| C-H···π | C-H (Cyclohexyl) | Pyrazine Ring (π-system) | 2.6 - 3.0 | Cross-linking of supramolecular motifs |

| van der Waals | All atoms | All atoms | Variable | Overall space-filling and stabilization |

Computational Chemistry and Theoretical Studies of 2 Cyclohexyloxy Pyrazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijournalse.orgscispace.com It is a widely used tool for predicting the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. ijournalse.orgresearchgate.net For 2-(Cyclohexyloxy)pyrazine, DFT calculations would provide fundamental insights into its chemical nature.

Electronic Structure, Charge Distribution, and Electrostatic Potential

DFT calculations can elucidate the electronic landscape of 2-(Cyclohexyloxy)pyrazine. Key properties that would be investigated include the distribution of electrons across the molecule, which dictates its reactivity and intermolecular interactions.

Electronic Structure and Charge Distribution: The electronic structure analysis would involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. iiste.org In 2-(Cyclohexyloxy)pyrazine, the HOMO is expected to be located primarily on the electron-rich pyrazine (B50134) ring and the oxygen atom of the cyclohexyloxy group, while the LUMO would likely be distributed over the π-system of the pyrazine ring. Natural Bond Orbital (NBO) analysis could be used to provide a detailed picture of the charge distribution on each atom.

Electrostatic Potential (ESP): An electrostatic potential map illustrates the charge distribution from the perspective of an approaching electrophile. researchgate.netresearchgate.net For 2-(Cyclohexyloxy)pyrazine, the ESP map would likely show regions of negative potential (in red) around the nitrogen atoms of the pyrazine ring, indicating their nucleophilic character and suitability for protonation or coordination to metal centers. researchgate.netscielo.org.mx Regions of positive potential (in blue) would be expected around the hydrogen atoms. researchgate.net

Illustrative Data Table: Calculated Electronic Properties of 2-(Cyclohexyloxy)pyrazine (Note: The following data is representative and derived from general principles of DFT calculations on similar molecules, as specific literature data for 2-(Cyclohexyloxy)pyrazine is unavailable. Calculations are hypothetically performed at the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Geometrical Optimization and Conformational Analysis

DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net For 2-(Cyclohexyloxy)pyrazine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Geometrical Optimization: The optimization process would reveal the planarity of the pyrazine ring and the preferred conformation of the cyclohexyl ring (typically a chair conformation). The orientation of the cyclohexyloxy group relative to the pyrazine ring is a key outcome of this analysis.

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org The rotation around the C-O bond connecting the pyrazine and cyclohexyl moieties would be of particular interest. A potential energy surface scan, varying the dihedral angle of this bond, would identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Illustrative Data Table: Key Optimized Geometrical Parameters for 2-(Cyclohexyloxy)pyrazine (Note: This data is illustrative, based on typical bond lengths and angles for similar molecular fragments.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Pyrazine-Cyclohexyl) | 1.36 Å |

| Bond Length | C-N (Pyrazine) | 1.33 Å |

| Bond Angle | C-O-C | 118° |

| Dihedral Angle | N-C-O-C | ~0° or ~180° (for planar conformers) |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.govmdpi.com

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. For 2-(Cyclohexyloxy)pyrazine, this would help in assigning the signals of the pyrazine and cyclohexyl protons and carbons.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. researchgate.netpsu.edu Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, such as C-H stretches, ring breathing modes of the pyrazine, and various bending and torsional modes. core.ac.uk This analysis is invaluable for assigning peaks in experimental vibrational spectra.

Illustrative Data Table: Predicted Vibrational Frequencies and NMR Chemical Shifts for 2-(Cyclohexyloxy)pyrazine (Note: The following data is representative. Vibrational frequencies are typically scaled to better match experimental values. NMR shifts are relative to a standard.)

| Spectroscopic Data | Atom/Group | Predicted Value |

| Vibrational Frequency | Pyrazine Ring Stretch | ~1580 cm-1 |

| Vibrational Frequency | C-O Stretch | ~1250 cm-1 |

| 1H NMR Chemical Shift | Pyrazine-H | 8.0 - 8.5 ppm |

| 13C NMR Chemical Shift | Pyrazine-C (attached to O) | ~160 ppm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of 2-(Cyclohexyloxy)pyrazine that are complementary to the static picture provided by DFT. aps.orggalaxyproject.org

Conformational Ensemble Analysis

While DFT can identify stable conformers, MD simulations can explore the conformational landscape of the molecule over time, providing a statistical ensemble of the conformations it adopts. mdpi.comrsc.org This is particularly important for flexible molecules like 2-(Cyclohexyloxy)pyrazine, where the cyclohexyl ring and its connection to the pyrazine ring allow for a range of spatial arrangements. The analysis of the MD trajectory would reveal the distribution of conformers and the frequency of transitions between them. niscpr.res.in

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, especially by the solvent. nih.gov MD simulations are well-suited to study these effects by explicitly including solvent molecules in the simulation box. galaxyproject.org

For 2-(Cyclohexyloxy)pyrazine, simulations in different solvents (e.g., water, ethanol, chloroform) would show how solvent-solute interactions affect the conformational preferences. nih.gov For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The analysis of the radial distribution function between the solute and solvent atoms would provide detailed information about the solvation shell structure.

Illustrative Data Table: Conformational Dihedral Angle Distribution from a Hypothetical MD Simulation (Note: This table illustrates the kind of data that would be obtained from an MD simulation in different solvents, showing the percentage of time a key dihedral angle spends in certain ranges.)

| Dihedral Angle Range (N-C-O-C) | Population in Water (%) | Population in Chloroform (%) |

| -30° to 30° (syn-periplanar) | 65% | 75% |

| 150° to 210° (anti-periplanar) | 30% | 20% |

| Other | 5% | 5% |

Chemoinformatics and Rational Design of 2-(Cyclohexyloxy)pyrazine Analogs

Structural Diversity Analysis and Scaffold Hopping

Structural diversity is a cornerstone of drug discovery, ensuring that a wide range of chemical architectures are explored to identify novel and potent compounds. researchgate.net For pyrazine-containing molecules, which are present in numerous bioactive compounds, analyzing structural diversity helps in understanding structure-activity relationships (SAR). nih.govimist.ma This analysis can reveal which parts of the 2-(Cyclohexyloxy)pyrazine molecule are essential for its activity and which can be modified to create diverse analogs.

Scaffold hopping is a key strategy in medicinal chemistry used to identify isofunctional molecules that possess different core structures but retain similar biological activity. bhsai.org This technique is particularly valuable for generating novel intellectual property and overcoming issues associated with an existing chemical scaffold, such as poor pharmacokinetic properties. nih.gov The fundamental goal is to replace the central molecular core—in this case, the pyrazine ring—with a different, novel scaffold while preserving the three-dimensional orientation of critical functional groups. nih.govebi.ac.uk

One prominent example of scaffold hopping involving a pyrazine core was the development of novel cannabinoid (CB1) receptor antagonists. ebi.ac.uk Researchers successfully replaced the central methylpyrazole ring of the drug Rimonabant with a pyrazine scaffold, leading to a new series of potent 5,6-diaryl-pyrazine-2-amide derivatives. ebi.ac.uk This demonstrates the principle of replacing one heterocycle with another to generate structurally novel compounds with retained or improved biological function. bhsai.orgnih.gov

The table below illustrates examples of scaffold hopping where a pyrazine ring either replaces or is replaced by another scaffold to create new classes of compounds.

| Original Scaffold | New Scaffold | Therapeutic Target/Application |

| Methylpyrazole | Pyrazine | Cannabinoid (CB1) Receptor Antagonists ebi.ac.uk |

| Pyrazole | Pyridazine (bioisosteric ring expansion) | JNK1 Pathway Inhibitors acs.org |

| Celastrol (Triterpenoid) | Pyrazine-containing hybrid | Autophagy Inducers for Anticancer Activity researchgate.net |

This table provides examples of scaffold hopping involving nitrogen-containing heterocycles to illustrate the principles that could be applied to the design of 2-(Cyclohexyloxy)pyrazine analogs.

Combinatorial Library Design Principles

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. osdd.net The design of such libraries is a critical aspect of modern drug discovery, enabling the systematic exploration of structure-activity relationships. nih.govmdpi.com The design process for a combinatorial library of 2-(Cyclohexyloxy)pyrazine analogs would be guided by several key principles. rsc.org

First, the library is constructed around a central scaffold, which in this case would be the 2-alkoxypyrazine core. Second, a set of diverse building blocks are selected to be attached to specific, synthetically accessible points on the scaffold. osdd.net For 2-(Cyclohexyloxy)pyrazine, these points could include other positions on the pyrazine ring or modifications of the cyclohexyloxy group. The selection of building blocks is often guided by computational methods to maximize diversity and ensure drug-like properties. nih.gov

The synthesis is typically performed in a parallel fashion, where reactions are carried out on small, spatially separated scales to produce a large collection of individual compounds. mdpi.com For instance, starting with a core like 2-chloropyrazine (B57796), a library could be generated by reacting it with a diverse set of alcohols (including cyclohexanol (B46403) and its derivatives) and then introducing further diversity at other positions on the pyrazine ring through subsequent reactions, such as amination or coupling reactions. tandfonline.comnih.gov

The table below outlines a hypothetical design for a combinatorial library based on the 2-(Cyclohexyloxy)pyrazine scaffold.

| Scaffold | Variation Point 1 (R1) | Variation Point 2 (R2) | Example Synthetic Reactions |

| 2-Alkoxypyrazine | Diverse Alcohols (modifying the 'cyclohexyloxy' moiety) | Diverse Amines (at position 6) | Nucleophilic Aromatic Substitution |

| 2-Chloropyrazine | Cyclohexanol, Cyclopentanol, Piperidin-4-ol | Morpholine, Piperazine, Aniline | Buchwald-Hartwig Amination, Suzuki Coupling tandfonline.com |

| Pyrazine-2-carboxylic acid | - | Diverse Amines | Amide Coupling nih.gov |

This table illustrates the principles of combinatorial library design by showing how different building blocks and reaction types can be used to generate a library of analogs from a pyrazine-based scaffold.

Applications in Advanced Organic Synthesis and Materials Science

2-(Cyclohexyloxy)pyrazine as a Synthetic Synthon

In organic synthesis, a synthon is a conceptual unit used to devise synthetic pathways. The 2-(Cyclohexyloxy)pyrazine structure can be viewed as a synthon that provides a pyrazine (B50134) core pre-functionalized to influence solubility, steric interactions, and electronic properties.

Precursor for Advanced Heterocyclic Frameworks

The true synthetic utility of the 2-(Cyclohexyloxy)pyrazine scaffold is most evident when another reactive group is present on the pyrazine ring. A prime example is 2-chloro-6-(cyclohexyloxy)pyrazine (B3373846) . americanelements.com The chloro substituent serves as a versatile "handle" for constructing more complex molecular architectures through various cross-coupling reactions. This functionalization allows chemists to use the (cyclohexyloxy)pyrazine moiety as a foundational building block for diverse and advanced heterocyclic frameworks. researchgate.netmdpi.com

The chlorine atom can be substituted via several powerful metal-catalyzed reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position. This strategic approach is fundamental to modern medicinal chemistry and materials science. mdpi.com

Table 1: Representative Cross-Coupling Reactions for Functionalizing Halopyrazines

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | C-C | Aryl- or Alkyl-substituted pyrazine |

| Stille Coupling | Pd catalyst, Organostannane reagent | C-C | Aryl-, Heteroaryl-, or Vinyl-substituted pyrazine |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Base, Amine | C-N | Amino-substituted pyrazine |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | C-C (alkynyl) | Alkynyl-substituted pyrazine |

| Cyanation | Pd or Ni catalyst, Cyanide source (e.g., Zn(CN)₂) | C-CN | Cyano-substituted pyrazine |

This table illustrates common synthetic transformations applicable to halopyrazines like 2-chloro-6-(cyclohexyloxy)pyrazine for creating advanced heterocyclic structures.

Through these methods, the relatively simple 2-chloro-6-(cyclohexyloxy)pyrazine can be elaborated into intricate molecules designed for specific biological targets or material properties.

Chiral Auxiliary or Ligand Component in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules, which are crucial in pharmacology where different enantiomers (mirror-image isomers) of a drug can have vastly different effects. du.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. du.ac.inslideshare.net

Currently, there is limited direct evidence in scientific literature of 2-(Cyclohexyloxy)pyrazine itself being used as a chiral auxiliary. The parent molecule is achiral. However, derivatives could potentially serve this role. For an asymmetric synthesis application to be realized, a chiral center would need to be introduced, for instance, by using an enantiomerically pure substituted cyclohexanol (B46403) to prepare the ether. A patent has mentioned a molecule containing a cyclohexyloxy-pyrazine fragment in the context of preparing compounds via asymmetric synthesis, though specific details on its role are not provided. googleapis.com

More complex molecules that incorporate a cyclohexyl group and a pyrazine-carboxamide moiety have been synthesized and studied for their unique structural properties, which can be relevant in the design of chiral ligands or building blocks. fluorochem.co.uk The synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines demonstrates the integration of the pyrazine nucleus into chiral heterocyclic systems. researchgate.netepa.gov

Pyrazine-Based Scaffolds in Functional Materials Research

The electron-deficient pyrazine ring is a highly sought-after component in functional materials, particularly for applications in electronics and catalysis. Substituents on the ring play a critical role in tuning the material's properties, such as its energy levels, solubility, and intermolecular organization.

Optoelectronic Applications (e.g., Organic Light-Emitting Diode Components)

Pyrazine derivatives are extensively investigated as materials for organic light-emitting diodes (OLEDs). sigmaaldrich.com Their electron-withdrawing nature helps in designing materials with specific energy levels (HOMO/LUMO) needed for efficient electron transport and emission. researchgate.netnih.gov Many pyrazine-based materials are used as emitters, particularly for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. nih.govfrontiersin.org

While research on 2-(Cyclohexyloxy)pyrazine for OLEDs is not widely published, a closely related system highlights the potential of such a substituent. A study on a magnesium(II) tetrapyrazinoporphyrazine—a large, complex macrocycle built from pyrazine units—incorporated a chiral [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy] group (derived from menthol) onto the periphery. mdpi.com This research, focused on creating new photosensitizers, underscores how cyclohexyloxy groups can be used to confer solubility and influence the physicochemical properties of large, pyrazine-based macrocyclic systems relevant to optoelectronics. mdpi.com

Table 2: Examples of Pyrazine Derivatives in Optoelectronic Research

| Compound Type | Substituents | Application/Key Finding | Reference |

|---|---|---|---|

| TADF Emitters | 2-cyanopyrazine, Carbazole donors | Creates blue TADF emitters with small energy gaps and high fluorescence rates. | nih.gov |

| Pyridazine Emitters | Phenoxazine donors | Leads to fast TADF with delayed emission lifetimes under 500 ns. | frontiersin.org |

| Porphyrazine Photosensitizer | Menthol-thiophenyl | A pyrazine-based macrocycle with a chiral cyclohexyloxy group, studied for its physicochemical properties. | mdpi.com |

Ligands for Metal Complexes in Catalysis

The nitrogen atoms in the pyrazine ring are excellent coordination sites for metal ions, making pyrazine derivatives valuable as ligands in coordination chemistry and catalysis. mjcce.org.mk By binding to a metal center, the pyrazine ligand can modulate its electronic properties and, consequently, its catalytic activity and selectivity. rsc.orgmdpi.com The nature of the substituents on the pyrazine ring is crucial for this tuning effect.

Replacing a pyridine (B92270) with a pyrazine in a cobalt catalyst, for example, was shown to have a substantial impact on the metal's reduction potential and its efficiency in hydrogen generation catalysis. mdpi.com This demonstrates the profound electronic influence of the pyrazine core. Other research has focused on pyrazine-based "pincer" ligands for iron complexes used in carbon dioxide hydrogenation.

Although no specific catalytic applications of 2-(Cyclohexyloxy)pyrazine as a ligand are reported, its structure is relevant. The cyclohexyloxy group, being electron-donating through the oxygen lone pair, would influence the electron density of the pyrazine ring. This electronic perturbation would, in turn, affect the properties of any metal complex formed, providing a tool for fine-tuning catalytic behavior.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, metal coordination, or π-π stacking. nankai.edu.cn Pyrazine is a powerful building block, or "tecton," in this field because its rigid, linear geometry (when substituted at the 2- and 5-positions) and hydrogen-bond accepting nitrogen atoms provide predictable ways to form larger assemblies. mdpi.comnih.gov

Pyrazine derivatives have been used to construct a variety of supramolecular architectures, from discrete molecular cages to extended coordination polymers. mjcce.org.mknankai.edu.cn For example, pyrazine-2,3-dicarboxylic acid has been used to create coordination polymers with Cu(II) and Cd(II) ions. mjcce.org.mk

The 2-(Cyclohexyloxy)pyrazine molecule possesses key features for use in supramolecular chemistry. The pyrazine ring provides a rigid core and hydrogen bonding sites, while the bulky, non-polar cyclohexyloxy group would significantly influence its packing in the solid state and its solubility in various solvents. These features could be exploited to direct the formation of specific supramolecular structures, although specific research on this compound's self-assembly properties is not yet available.

Future Research Directions and Unexplored Avenues

Innovative Synthetic Strategies for 2-(Cyclohexyloxy)pyrazine Production

The efficient and scalable synthesis of 2-(Cyclohexyloxy)pyrazine is a fundamental prerequisite for its extensive study and potential application. While classical methods for forming alkoxy-aromatic ethers exist, future research should focus on developing more innovative, efficient, and sustainable synthetic routes.

A primary and logical starting point for synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a halopyrazine and cyclohexanol (B46403). Commercially available precursors such as 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) can react with cyclohexanol in the presence of a suitable base to yield the desired product. ambeed.comdoi.orgsigmaaldrich.com

Table 1: Proposed SNAr Synthesis of 2-(Cyclohexyloxy)pyrazine

| Reactant 1 | Reactant 2 | Base | Solvent | Potential Advantages |

| 2-Chloropyrazine | Cyclohexanol | Sodium hydride (NaH) | Dioxane, THF | High reactivity, good yields for alkoxypyrazines. acs.org |

| 2-Bromopyrazine | Cyclohexanol | Potassium carbonate (K₂CO₃) | DMF, Acetonitrile | Milder conditions, cost-effective. |

| 2-Fluoropyrazine | Cyclohexanol | Organic bases (e.g., DBU) | Polar aprotic solvents | High reactivity of fluoro-aromatics in SNAr. |

Future innovations in this area could involve:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of alkoxy-substituted heterocycles. acs.orgtandfonline.com Exploring microwave-assisted SNAr reactions for 2-(Cyclohexyloxy)pyrazine could lead to a more energy-efficient and rapid production method.

Palladium-Catalyzed C-O Cross-Coupling: Buchwald-Hartwig and related palladium-catalyzed cross-coupling reactions, traditionally used for C-N and C-C bond formation, have been adapted for C-O bond formation. Investigating the coupling of a halopyrazine with cyclohexanol using modern palladium catalysts and ligands could offer an alternative, highly efficient route with broad substrate scope.

Direct C-H Activation/Oxidative Coupling: A more atom-economical and forward-thinking approach would be the direct C-H functionalization of the pyrazine (B50134) ring with cyclohexanol. This would eliminate the need for pre-functionalized halopyrazines. Research into transition-metal catalyzed (e.g., Rhodium, Ruthenium, Palladium) C-H activation of the pyrazine C-H bond followed by coupling with cyclohexanol represents a cutting-edge synthetic strategy. dovepress.com

Discovery of Novel Reactivity and Rearrangement Pathways

The pyrazine ring is electron-deficient, which governs much of its reactivity. researchgate.net The presence of the electron-donating cyclohexyloxy group at the 2-position modulates this electronic character, opening up unique avenues for chemical transformations that remain to be explored for this specific molecule.

A significant area for investigation is the potential for molecular rearrangements. A notable example in related systems is the C–O to C–N rearrangement of 2-alkoxypyrazines. It has been shown that tosylated 2-alkoxypyrazines can undergo an unexpected substitutive rearrangement to form N-alkylated pyrazin-2-ones when treated with various nucleophiles. researchgate.net Investigating whether 2-(Cyclohexyloxy)pyrazine, upon activation of the cyclohexyl group (e.g., via tosylation or conversion to a halide), can undergo a similar rearrangement would be a novel and mechanistically interesting study.

Table 2: Potential Rearrangement of Activated 2-(Cyclohexyloxy)pyrazine

| Starting Material | Proposed Reagent | Potential Product | Reaction Type |

| 2-(Cyclohexyloxy)pyrazine | 1. Activation (e.g., tosylation) 2. Nucleophile (e.g., KI) | 1-Cyclohexylpyrazin-2(1H)-one | Substitutive C–O → C–N Rearrangement researchgate.net |

Other unexplored reactive pathways include:

Photochemical Reactions: Heterocycles with amide-like structures, such as pyrazinones, can undergo interesting photochemical reactions, including electrocyclizations and rearrangements. psu.edu While 2-(Cyclohexyloxy)pyrazine is not a pyrazinone, its potential conversion to one via rearrangement opens the door to exploring its photochemical behavior.

Reactions on the Cyclohexyl Ring: The cyclohexyloxy moiety itself can be a site for chemical modification. Reactions such as oxidation to form a cyclohexanone (B45756) derivative or functionalization of the C-H bonds on the cyclohexyl ring could lead to a diverse library of new compounds based on the 2-(Cyclohexyloxy)pyrazine scaffold.

Integration of Machine Learning and Artificial Intelligence in Pyrazine Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from synthesis planning to property prediction. arxiv.orgescholarship.org For 2-(Cyclohexyloxy)pyrazine and its derivatives, these computational tools offer immense potential.

Retrosynthetic Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways to 2-(Cyclohexyloxy)pyrazine and its analogues. researchgate.net By training these models on vast reaction databases, they can identify non-intuitive disconnections and suggest optimal reagents and conditions, potentially accelerating the discovery of superior synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of 2-(Cyclohexyloxy)pyrazine derivatives were synthesized and screened for a particular biological activity, ML algorithms could be used to build QSAR models. scielo.brscielo.br These models correlate structural features (descriptors) with activity, enabling the prediction of the potency of new, unsynthesized analogues and guiding the design of more effective compounds. scielo.br

Predicting Reactivity and Reaction Outcomes: ML models can be trained to predict the products and yields of chemical reactions. For 2-(Cyclohexyloxy)pyrazine, this could involve predicting its behavior in various reaction conditions or forecasting the success of different catalytic systems for its synthesis. This predictive power can save significant time and resources in the lab by prioritizing experiments with the highest probability of success.

Development of High-Throughput Methodologies for Pyrazine Derivatization and Screening

To fully explore the chemical space around 2-(Cyclohexyloxy)pyrazine, high-throughput experimentation (HTE) is indispensable. nih.gov This involves the parallel synthesis and screening of a large number of related compounds, enabling the rapid identification of molecules with desired properties.

Automated Parallel Synthesis: The development of automated synthesis platforms can facilitate the rapid derivatization of the 2-(Cyclohexyloxy)pyrazine core. For instance, starting from a common precursor like 2-chloro-6-(cyclohexyloxy)pyrazine (B3373846), a variety of nucleophiles could be introduced at the 6-position in a parallel format using robotic liquid handlers. This would efficiently generate a library of diverse compounds.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS techniques can be employed to rapidly assess their properties. doi.org This could involve screening for biological activity against a specific enzyme or receptor, or evaluating their properties for materials science applications. Techniques such as fluorescence-based assays, mass spectrometry, and various spectroscopic methods can be adapted for a high-throughput format. dovepress.com

Derivatization for Analysis: High-throughput analysis often benefits from derivatization to enhance detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The development of specific derivatization strategies for the 2-(Cyclohexyloxy)pyrazine scaffold could be crucial for enabling rapid and sensitive quantification in complex biological or environmental matrices.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of 2-(Cyclohexyloxy)pyrazine, transforming it from a simple catalog entry into a valuable platform for innovation in synthesis, reactivity, and applied chemical science.

Q & A

Basic: What are the optimal synthetic routes for 2-(Cyclohexyloxy)pyrazine, and what factors influence yield and purity?

Answer:

The synthesis of 2-(Cyclohexyloxy)pyrazine typically involves nucleophilic substitution or coupling reactions. Key steps include: